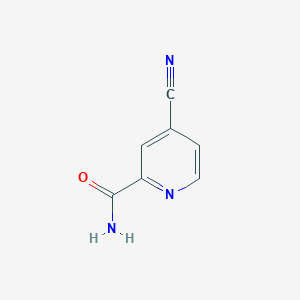
4-Cyanopyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanopyridine-2-carboxamide is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a cyano group at the 4-position and a carboxamide group at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyridine-2-carboxamide typically involves the reaction of 4-cyanopyridine with formamide in the presence of a catalyst. One common method is the reaction of 4-cyanopyridine with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate . This reaction proceeds under mild conditions and yields the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and nucleophilic carbon radicals are employed under photoredox catalytic conditions.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 4-Aminopyridine-2-carboxamide.
Substitution: Benzylated pyridines and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Cyanopyridine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyanopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in photoredox catalysis, the compound undergoes single-electron transfer (SET) reduction to form kinetically stable dearomatized radical anions . These intermediates can then couple with other radicals, leading to various functionalized products. The compound’s ability to participate in such reactions makes it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
4-Cyanopyridine-2-carboxamide can be compared with other similar compounds, such as:
Isonicotinamide (pyridine-4-carboxamide): An isomer with the carboxamide group at the 4-position instead of the 2-position.
Nicotinamide (pyridine-3-carboxamide): Another isomer with the carboxamide group at the 3-position.
Uniqueness: The unique positioning of the cyano and carboxamide groups in this compound allows for distinct reactivity and applications compared to its isomers. This compound’s ability to undergo selective functionalization at the C4 or C2 position under photoredox catalytic conditions highlights its versatility and importance in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
4-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H5N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,(H2,9,11) |
Clave InChI |
QCOJUSAJVIURRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


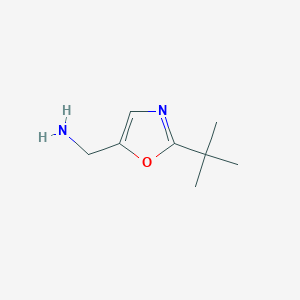
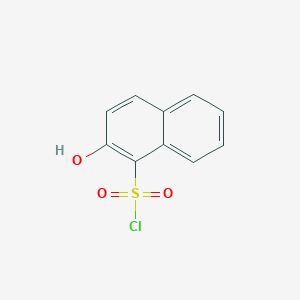
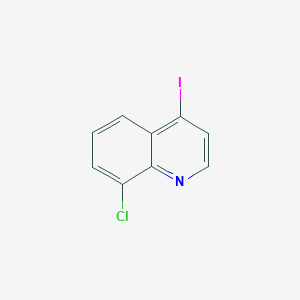
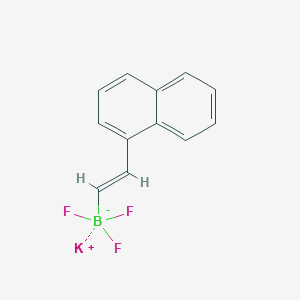
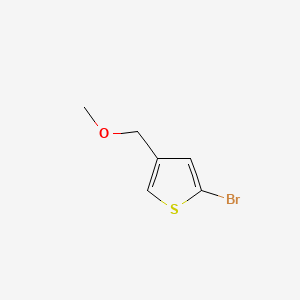
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
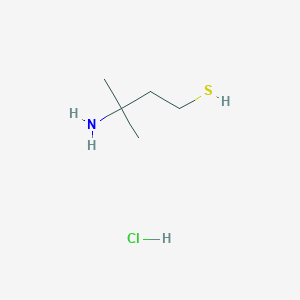
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)

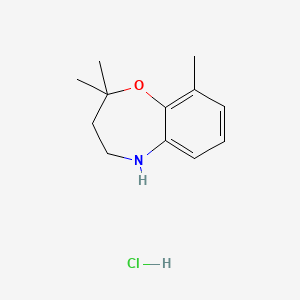
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
